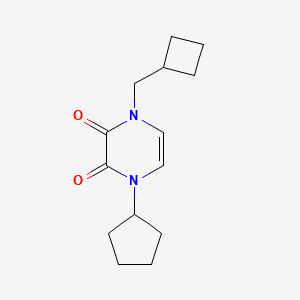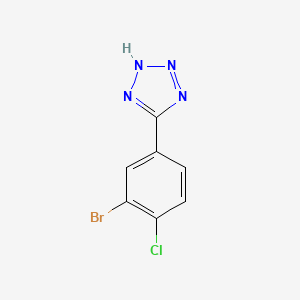
5-(3-bromo-4-chlorophenyl)-1H-tetrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-(3-bromo-4-chlorophenyl)-1H-tetrazole” is likely to be an organic compound containing a tetrazole ring and a phenyl ring. The phenyl ring is substituted with bromine and chlorine atoms .
Molecular Structure Analysis
The molecular structure would consist of a tetrazole ring attached to a phenyl ring at the 5-position. The phenyl ring would have bromine and chlorine substituents at the 3 and 4 positions, respectively .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of the halogens and tetrazole ring .Aplicaciones Científicas De Investigación
1. Structural Analysis and Molecular Docking Studies
5-(4-chlorophenyl)-1-{4-(methylsulfonyl)phenyl}-1H-tetrazole, a derivative of 5-(3-bromo-4-chlorophenyl)-1H-tetrazole, has been structurally analyzed using X-ray crystallography. It demonstrates molecular docking studies to understand the orientation and interaction of molecules in the active site of the cyclooxygenase-2 enzyme, suggesting potential as COX-2 inhibitors (Al-Hourani et al., 2015).
2. Electron Attachment and Reactivity Studies
The electron-induced reactivity of 5-(4-chlorophenyl)-1H-tetrazole, closely related to 5-(3-bromo-4-chlorophenyl)-1H-tetrazole, has been studied, showing its susceptibility to electron-induced ring opening. This indicates its potential applications in areas requiring molecular stability or reactivity under certain conditions (Luxford, Fedor, & Kočišek, 2021).
3. Corrosion Inhibition Properties
Research on 5-(4-chlorophenyl)-1H-tetrazole shows its effectiveness as a corrosion inhibitor for mild steel, suggesting its application in industries like oil and natural gas. This derivative's corrosion inhibition properties may hint at similar potential uses for 5-(3-bromo-4-chlorophenyl)-1H-tetrazole (Kamble & Dubey, 2021).
4. Antimicrobial and Antitubercular Activities
The synthesis of 3-aryl-5-(3'-bromo/chlorophenyl)isoxazoles, which include the 5-(3-bromo-4-chlorophenyl)-1H-tetrazole structure, has been reported. These compounds have been screened for antimicrobial and antitubercular activities, suggesting potential applications in medicinal chemistry and drug development (Popat, Nimavat, Kachhadia, & Joshi, 2004).
5. Synthesis and Cancer Cell Cytotoxicity Studies
1,5-disubstituted tetrazoles, including derivatives similar to 5-(3-bromo-4-chlorophenyl)-1H-tetrazole, have been synthesized and tested against human breast cancer cells. This research suggests its application in cancer therapy and drug development (Dukanya, Swaroop, Rangappa, & Basappa, 2020).
6. Luminescent and Magnetic Properties
Studies on metal–organic coordination polymers derived from 4-substituted tetrazole–benzoate ligands demonstrate different luminescent and magnetic behaviors. This research implies potential applications in materials science and nanotechnology (Sun et al., 2013).
7. Pharmaceutical Applications
Tetrazoles, including 5-substituted derivatives, have significant applications in medicinal chemistry, especially as bioisosteric replacements for carboxylic acids. This indicates the potential of 5-(3-bromo-4-chlorophenyl)-1H-tetrazole in drug development and pharmaceutical research (Mittal & Awasthi, 2019).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-(3-bromo-4-chlorophenyl)-2H-tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN4/c8-5-3-4(1-2-6(5)9)7-10-12-13-11-7/h1-3H,(H,10,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLGGHQDDBCDJDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NNN=N2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.49 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-bromo-4-chlorophenyl)-2H-tetrazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

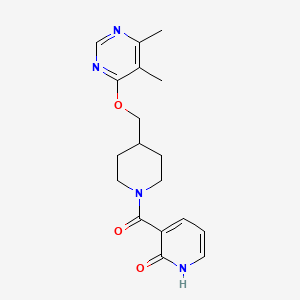
![Tert-butyl N-[4-[(2-chloropropanoylamino)methyl]-2-methylphenyl]-N-cyclopropylcarbamate](/img/structure/B2815931.png)
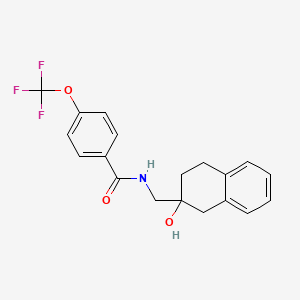
![6-Methoxyspiro[indene-2,4'-piperidin]-1(3H)-one hydrochloride](/img/structure/B2815935.png)

![4-fluoro-3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline](/img/structure/B2815937.png)

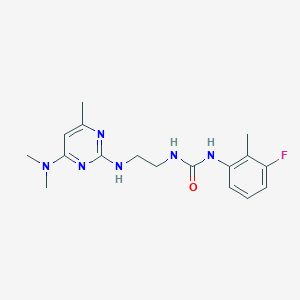


![7-Chloro-1-(3-methoxyphenyl)-6-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2815943.png)
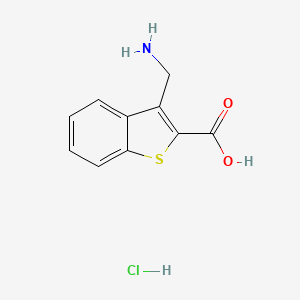
![(4-((4-Fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2815948.png)
